Cas no 93-25-4 (2-Methoxyphenylacetic acid)

2-Methoxyphenylacetic acid structure
2-Methoxyphenylacetic acid structure
Product Name:2-Methoxyphenylacetic acid
Número CAS:93-25-4
MF:C9H10O3
Megavatios:166.173902988434
MDL:MFCD00004321
CID:34694
PubChem ID:7134
Update Time:2024-10-26

2-Methoxyphenylacetic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Methoxyphenylacetic acid
    • 2-Methyl Phenylacetic Acid
    • 2-(2-methoxyphenyl)acetic acid
    • 2-Methoxybenzeneacet
    • 2-Methoxybenzeneacetic Acid
    • o-Methoxyphenylaceticacid
    • Ortho Methoxyl Phenyl Acetic Acid
    • Benzeneacetic acid, 2-methoxy-
    • 2-methoxyphenylaceticacid
    • (o-Methoxyphenyl)acetic acid
    • (2-Methoxyphenyl)acetic acid
    • Acetic acid, (o-methoxyphenyl)-
    • (2-methoxy-phenyl)-acetic acid
    • IVEWTCACRDEAOB-UHFFFAOYSA-N
    • Q63408954
    • o-METHOXYPHENYLACETIC ACID
    • 2-?Methoxyphenylacetic acid
    • 2-methoxyphenyl acetic acid
    • 2-methoxy-phenylacetic
    • 2-Methoxybenzeneacetic acid (ACI)
    • Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)
    • [2-(Methyloxy)phenyl]acetic acid
    • NSC 110708
    • NSC 16257
    • o-Anisylacetic acid
    • o-Methoxybenzeneacetic acid
    • AC-23644
    • DWF2D897KB
    • F2191-0109
    • (S)-2-methoxyphenylacetic acid
    • 2-methoxy phenyl acetic acid
    • 2-(2-methoxyphenyl)-acetic acid
    • 2-Methoxyphenylacetic acid, 98%
    • CS-D0984
    • NSC-16257
    • 93-25-4
    • 2-methoxy-benzeneacetic acid
    • NSC16257
    • F11410
    • DTXCID1048833
    • STL168986
    • (2-methoxyphenyl)-acetic acid
    • (oMethoxyphenyl)acetic acid
    • UNII-DWF2D897KB
    • W-100246
    • MFCD00004321
    • TS-02230
    • NSC110708
    • DB-028139
    • NSC-110708
    • Acetic acid, (omethoxyphenyl) (8CI)
    • Z104485032
    • SCHEMBL155982
    • Acetic acid, (omethoxyphenyl)
    • DTXSID0059083
    • 2-methoxy-phenylacetic acid
    • Benzeneacetic acid, 2methoxy
    • SY014484
    • 2-methoxy phenylacetic acid
    • AKOS000120534
    • EINECS 202-231-4
    • NS00039538
    • EN300-20940
    • M0533
    • MDL: MFCD00004321
    • Renchi: 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • Clave inchi: IVEWTCACRDEAOB-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C(OC)=CC=CC=1)O
    • Brn: 2047573

Atributos calculados

  • Calidad precisa: 166.06300
  • Masa isotópica única: 166.062994
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 156
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 46.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 浅黄色结晶粉末。
  • Denso: 1.1708 (rough estimate)
  • Punto de fusión: 123.0 to 125.0 deg-C
  • Punto de ebullición: 254.38°C (rough estimate)
  • Punto de inflamación: 117.1℃
  • índice de refracción: 1.5101 (estimate)
  • Disolución: 9.2g/l
  • Coeficiente de distribución del agua: 溶解
  • PSA: 46.53000
  • Logp: 1.32230
  • Disolución: 未确定。
  • FEMA: 2768

2-Methoxyphenylacetic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338,P302+P352,P321,P405,P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S24/25
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • TSCA:Yes
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

2-Methoxyphenylacetic acid Datos Aduaneros

  • Código HS:29189090
  • Datos Aduaneros:

    中国海关编码:

    2918990090

    概述:

    2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methoxyphenylacetic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
078960-25g
2-Methoxyphenylacetic acid
93-25-4 95%
25g
£10.00 2022-03-01
Fluorochem
078960-100g
2-Methoxyphenylacetic acid
93-25-4 95%
100g
£25.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M115485-500g
2-Methoxyphenylacetic acid
93-25-4 99%
500g
¥861.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M115485-25g
2-Methoxyphenylacetic acid
93-25-4 99%
25g
¥60.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M115485-5g
2-Methoxyphenylacetic acid
93-25-4 99%
5g
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M115485-100g
2-Methoxyphenylacetic acid
93-25-4 99%
100g
¥188.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007525-100g
2-Methoxyphenylacetic acid
93-25-4 99%
100g
¥105 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007525-25g
2-Methoxyphenylacetic acid
93-25-4 99%
25g
¥43 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007525-5g
2-Methoxyphenylacetic acid
93-25-4 99%
5g
¥27 2024-05-20
TRC
M226070-5g
2-Methoxybenzeneacetic Acid
93-25-4
5g
$ 52.00 2023-09-07

2-Methoxyphenylacetic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tempo Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
Referencia
Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach
Zhao, Mangzhu; Li, Jing; Mano, Eiichi; Song, Zhiguo; Tschaen, David M.; et al, Journal of Organic Chemistry, 1999, 64(7), 2564-2566

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water
1.2 Reagents: Disodium phosphate Solvents: Water
Referencia
Oxidation process of alcohols using periodic acid and chromium catalyst
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  71 h, reflux
Referencia
An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivatives
Huh, Dal Ho; Jeong, Ji Sang; Lee, Hee Bong; Ryu, Hoejin; Kim, Young Gyu, Tetrahedron, 2002, 58(50), 9925-9932

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile ;  20 h, 60 °C
Referencia
Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acids
Peng, Jin-Bao ; Wang, Wei-Feng; Wu, Fu-Peng; Ying, Jun; Qi, Xinxin; et al, Journal of Catalysis, 2018, 368, 275-278

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Hydrogen iodide Solvents: Acetic acid
Referencia
Preparation of ο-hydroxyphenylacetic acid
Levine, Joseph; Eble, T. E.; Fischbach, Henry, Journal of the American Chemical Society, 1948, 70,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Method for synthesizing benzofuranone from o-cresol
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  20 min, 90 °C
Referencia
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles
Civicos, Jose F.; Costa, Paulo R. R.; Domingos, Jorge L. O., SynOpen, 2017, 1(1), 0091-0096

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
Referencia
Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic Metalations
Fleming, Patricia; O'Shea, Donal F., Journal of the American Chemical Society, 2011, 133(6), 1698-1701

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Tempo Solvents: Acetonitrile ;  pH 6.7, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ;  rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 3 - 4, rt
Referencia
Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acid
Zhao, Matthew M.; Li, Jing; Mano, Eiichi; Song, Zhiguo J.; Tschaen, David M., Organic Syntheses, 2005, 81, 195-203

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Tempo Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
Oxidation of primary alcohols in the presence of TEMPO
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water
Referencia
A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids
Zhao, Mangzhu; Li, Jing; Song, Zhiguo; Desmond, Richard; Tschaen, David M.; et al, Tetrahedron Letters, 1998, 39(30), 5323-5326

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sulfuric acid ;  1 - 1.5 h, rt → 100 °C; 12 h, 125 - 130 °C
Referencia
Process for preparation of 8-methoxy-3,4-dihydro-1H-2-naphthalenone
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  50 °C; 10 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Research on synthesis process of methoxyphenamine hydrochloride
Yao, Yi; Liu, Yanbin; Tang, Qian; Zhong, Weihui, Huagong Shengchan Yu Jishu, 2012, 19(1), 7-9

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
Referencia
Preparation of phenylacetic acid derivatives and intermediate products.
, European Patent Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Hydrogen iodide Solvents: Acetic acid ,  Water
Referencia
Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketones
Ghosh, Somnath; Datta, Indira; Chakraborty, Rupak; Das, Tapas Kumar; Sengupta, Judhajit; et al, Tetrahedron, 1989, 45(5), 1441-6

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
Referencia
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; Yang, Wen; Zhao, Wanxiang, ChemistrySelect, 2021, 6(33), 8532-8536

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone ,  Water ;  12 h, 50 °C
Referencia
Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ;  1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2
Moragas, Toni; Gaydou, Morgane; Martin, Ruben, Angewandte Chemie, 2016, 55(16), 5053-5057

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ,  Water ;  1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  rt; 3.5 h, rt
Referencia
Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives
Kodumuri, Srujana; Peraka, Swamy; Mameda, Naresh; Chevella, Durgaiah; Banothu, Rammurthy; et al, RSC Advances, 2016, 6(8), 6719-6723

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water
Referencia
Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acids
Hey, D. H.; Nagdy, K. A., Journal of the Chemical Society, 1953, 1894, 1894-9

2-Methoxyphenylacetic acid Raw materials

2-Methoxyphenylacetic acid Preparation Products

2-Methoxyphenylacetic acid Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-25-4)2-Methoxyphenylacetic acid
Número de pedido:sfd20252
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-25-4)2-甲氧基
Número de pedido:LE2463883
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:38
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-25-4)2-Methoxyphenylacetic acid
sfd20252
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-25-4)2-甲氧基
LE2463883
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe